5-Methoxy-2,3-dimethylaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-2,3-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-6-4-8(11-3)5-9(10)7(6)2/h4-5H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNKGOHTWLFOPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40694568 | |
| Record name | 5-Methoxy-2,3-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40694568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185208-05-3 | |
| Record name | 5-Methoxy-2,3-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40694568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Methoxy 2,3 Dimethylaniline
Targeted Synthesis of 5-Methoxy-2,3-dimethylaniline
Regioselectivity and Stereoselectivity in Synthetic Routes
The regioselectivity in the synthesis of substituted anilines like this compound is crucial, dictating the final arrangement of functional groups on the aromatic ring.
Regioselectivity:
In reactions such as the Friedel-Crafts alkylation of 3,5-dimethoxyaniline (B133145), the substitution pattern is highly influenced by the directing effects of the existing methoxy (B1213986) and amino groups. A study on the reaction of 3,5-dimethoxyaniline with various aldehydes in the presence of trifluoroacetic acid and triethylsilane demonstrated high regioselectivity, yielding the para-substituted product. researchgate.net This suggests that in the synthesis of this compound, the introduction of a substituent would likely be directed to the position para to the amino group, if available and not sterically hindered.
The electronic properties of the substituents play a significant role. Electron-donating groups, such as the methoxy group, activate the aromatic ring towards electrophilic substitution. In contrast, electron-withdrawing groups deactivate the ring. For a precursor to this compound, the interplay between the directing effects of the methoxy, methyl, and amino (or nitro) groups would determine the outcome of substitution reactions.
Stereoselectivity:
While the synthesis of the achiral this compound itself does not involve stereoselectivity, the synthesis of its derivatives can. For instance, the intramolecular Mizoroki–Heck annulation of cyclopentenyl-tethered 2-bromo-N-methylanilines to form N-methylspiroindolines showed high diastereoselectivity (>98%). nih.gov This highlights that stereocontrol is achievable in complex molecules derived from aniline (B41778) precursors.
Novel Synthetic Route Development
Recent advancements in synthetic chemistry are paving the way for more efficient, scalable, and environmentally friendly methods for producing complex molecules, including substituted anilines.
Exploration of Green Chemistry Principles in Synthetic Design
Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. For aniline synthesis, this often involves exploring milder reaction conditions and less toxic reagents.
One approach is the use of catalytic hydrogenation for the reduction of nitro precursors, which is considered a green method due to the use of a recyclable catalyst and the production of water as the main byproduct. Another green approach is the use of borohydride (B1222165) reduction, which operates under low-energy conditions. However, it generates borate (B1201080) waste that requires neutralization.
A patent for the production of 3,5-dimethylaniline (B87155) highlights a process that avoids harsh reaction conditions and serious environmental pollution by using diazotization and coupling reactions in an acidic medium, followed by reduction. google.com This indicates a move towards more sustainable synthetic routes in the broader field of aniline production.
Flow Chemistry and Continuous Processing for Scalable Synthesis
Flow chemistry offers significant advantages over traditional batch processing, including improved safety, scalability, and process control. Recent research has demonstrated the application of flow chemistry for the synthesis of various organic compounds. acs.orggoflow.at
For instance, a continuous flow method for the synthesis of organosodium reagents and their subsequent reaction with Weinreb amides has been developed. acs.org This approach allows for precise control over reaction parameters and can be adapted for the synthesis of various substituted aromatic compounds. While a specific flow synthesis for this compound is not reported, the principles and technologies are applicable. The Kappe Laboratory, a prominent research group in flow chemistry, has published extensively on the continuous flow synthesis of a wide range of organic molecules, underscoring the potential of this technology for the production of specialized chemicals like this compound. goflow.at
Electrochemical Synthesis Approaches
Electrochemical synthesis provides a powerful and often greener alternative to traditional chemical methods by using electricity to drive chemical reactions. This can reduce the need for stoichiometric reagents and often proceeds under mild conditions.
The electrochemical oxidation of N,N-dimethylaniline has been studied, leading to products of methoxylation and dimerization. acs.org The outcome of such reactions is highly dependent on the electrolyte used. acs.org Research has also been conducted on the electrochemical synthesis of sulfonamide derivatives of N,N-dimethyl-1,4-benzenediamine from 4-nitroso-N,N-dimethylaniline. researchgate.net
A study on poly(2,3-dimethylaniline)/polyaniline composites involved the in-situ polymerization of aniline on the surface of poly(2,3-dimethylaniline) particles. researchgate.net While this focuses on polymer synthesis, the underlying electrochemical principles could be adapted for the synthesis of the monomer itself. The electrochemical oxidation of amines is a broad field, with mechanisms varying depending on the structure of the amine and the reaction conditions. mdpi.com These studies indicate the feasibility of developing an electrochemical route for the synthesis of this compound.
Data Tables
Table 1: Regioselectivity in Friedel-Crafts Alkylation of 3,5-Dimethoxyaniline researchgate.net
| Aldehyde Substrate | Product Yield (%) |
|---|---|
| 4-Bromobenzaldehyde | 93 |
| 4-Trifluoromethylbenzaldehyde | 87 |
| 4-Carbomethoxybenzaldehyde | 85 |
| 4-Nitrobenzaldehyde | 89 |
| 4-Chlorobenzaldehyde | 86 |
| 4-Methoxybenzaldehyde | 91 |
| 4-Cyanobenzaldehyde | 94 |
| 2,4-Dichlorobenzaldehyde | 88 |
Table 2: Comparison of Synthetic Methods for 3-Methoxy-2,6-dimethylaniline
| Metric | Nucleophilic Aromatic Substitution | Catalytic Hydrogenation | Borohydride Reduction |
|---|---|---|---|
| Yield (%) | 83 | 98 | 92 |
| Reaction Time | 18 hours | 14 hours | 1 hour |
| Catalyst Cost | Low | High | Moderate |
| Scalability | Moderate | High | High |
Reaction Chemistry and Mechanistic Investigations of 5 Methoxy 2,3 Dimethylaniline
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. nih.gov The rate and regioselectivity of this reaction are profoundly influenced by the electronic and steric nature of the substituents already present on the ring. masterorganicchemistry.com
Regiochemical Control and Substituent Directing Effects
The directing effects of the substituents on 5-Methoxy-2,3-dimethylaniline dictate the position of incoming electrophiles. The amino (-NH₂), methoxy (B1213986) (-OCH₃), and methyl (-CH₃) groups are all activating and ortho-, para-directing. googleapis.com The relative activating strength generally follows the order: -NH₂ > -OCH₃ > -CH₃.
In this compound, the positions are influenced as follows:
Amino group (-NH₂ at C1): Strongly activates and directs ortho (C2, C6) and para (C4).
Methoxy group (-OCH₃ at C5): Strongly activates and directs ortho (C4, C6) and para (C2).
Methyl groups (-CH₃ at C2 and C3): Weakly activate and direct to their respective ortho and para positions.
The positions C2 and C3 are already substituted. The primary sites for electrophilic attack are therefore C4 and C6.
Position C4: Receives strong directing influence from the para-amino group and the ortho-methoxy group.
Position C6: Is ortho to both the amino and methoxy groups.
Steric hindrance from the adjacent methyl group at C3 and the methoxy group at C5 may influence the accessibility of these positions. However, the powerful synergistic directing effect of the amino and methoxy groups to positions C4 and C6 makes them the most probable sites for substitution. In highly activated systems like N,N-dimethylaniline, substitution occurs readily. wikipedia.org For the related 3,5-dimethoxyaniline (B133145), Friedel-Crafts alkylation occurs with high regioselectivity at the C4 position, para to the amino group and ortho to both methoxy groups, especially when the amino group is protonated in acidic media. researchgate.net This suggests that for this compound, substitution at C4 would be highly favored.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position | Activating Groups Influencing Position | Predicted Reactivity |
|---|---|---|
| C4 | para to -NH₂, ortho to -OCH₃ | Highly Favored |
Kinetics and Thermodynamics of Electrophilic Processes
The kinetics of electrophilic aromatic substitution are significantly enhanced by the presence of activating groups. masterorganicchemistry.com Aniline (B41778) and its derivatives are highly reactive towards electrophiles. cdnsciencepub.com For instance, the rate of bromination for anisole (B1667542) (methoxybenzene) is approximately 1.8 x 10⁹ times faster than for benzene (B151609), and for N,N-dimethylaniline, the rate can be up to 10¹⁸ times faster. masterorganicchemistry.com Given that this compound contains an amino, a methoxy, and two methyl groups, its reaction rate is expected to be extremely high, potentially leading to reactions that proceed rapidly even under mild conditions.
The thermodynamic stability of the intermediate carbocation (arenium ion) is a key factor in determining the reaction pathway. rushim.ru For ortho and para attack on anilines and anisoles, the positive charge of the arenium ion can be delocalized onto the nitrogen or oxygen atom through resonance, which provides significant stabilization. This stabilization is not possible for meta attack. googleapis.com For this compound, attack at C4 or C6 allows for the formation of highly stabilized resonance structures, making these pathways thermodynamically favorable.
Halogenation, Nitration, and Sulfonation Studies
While specific studies on this compound are not prevalent in the reviewed literature, the outcomes can be inferred from reactions of analogous compounds.
Halogenation: Aniline and its derivatives are highly reactive towards electrophilic halogenation, often leading to multiple substitutions and requiring careful control of reaction conditions. nih.gov For example, the bromination of 2,3-dimethylaniline (B142581) is known to produce 4,6-dibromo-2,3-dimethylaniline, indicating that both available positions ortho and para to the activating amino group are substituted. cdnsciencepub.com A method for the selective para-bromination or ortho-chlorination of N,N-dialkylanilines involves the use of their N-oxides, highlighting the need for specialized methods to control regioselectivity in such activated systems. nih.gov For this compound, direct bromination would likely lead to substitution at the C4 and/or C6 positions.
Nitration: The nitration of anilines in strong acidic mixtures (e.g., HNO₃/H₂SO₄) is complex. The strongly acidic conditions protonate the amino group to form an anilinium ion (-NH₃⁺), which is a meta-directing and deactivating group. doubtnut.com For N,N-dimethylaniline, nitration in a large excess of sulfuric acid yields the m-nitro derivative as the major product. doubtnut.comorgsyn.org However, under less acidic conditions, the free amino group directs ortho and para. Given the high activation of the ring in this compound, nitration could be sensitive to reaction conditions, potentially yielding a mixture of products or leading to oxidation if not carefully controlled. A study on the nitration of various N-alkylanilines showed that electron-donating groups like alkyl and alkoxyl are well-tolerated, generally leading to the expected nitrated products. wiley.com
Sulfonation: Sulfonation of anilines often results in the formation of sulfamic acids as initial products, which can then rearrange to the corresponding aminobenzenesulfonic acids upon heating. nih.gov For N,N-dimethylaniline, sulfonation can proceed smoothly to afford the para-sulfonated product. chemrxiv.org A patent describes a process for sulfonating aromatic compounds, noting that the position of sulfonation is dependent on the substituents, typically occurring at the para position if available. google.com For this compound, sulfonation would be expected to occur at the C4 or C6 position.
Oxidative Transformations of the Amine Functionality
The amine group of aniline and its derivatives is susceptible to oxidation by various oxidizing agents. The electron-rich nature of this compound, enhanced by its multiple activating groups, makes it particularly prone to oxidation.
Mechanistic Pathways of Amine Oxidation
The oxidation of anilines can proceed through several mechanistic pathways, often initiated by a one-electron transfer to form a radical cation. nih.govarabjchem.org This radical cation is a key intermediate from which various products can be formed. nih.gov
One common pathway is the coupling of these radicals. For many substituted anilines, oxidation leads to the formation of colored azo compounds. arabjchem.org For example, the oxidation of several para-substituted anilines with benzimidazolium fluorochromate yielded the corresponding azobenzenes. arabjchem.org
Another pathway involves the reaction of the aniline radical with other nucleophiles or further oxidation. Theoretical studies on the oxidation of substituted anilines by ferrate(VI) indicate that the reaction proceeds via a hydrogen atom transfer (HAT) from the amino group, forming an aniline radical. nih.govacs.org This radical can then undergo further reactions, including dimerization to form azobenzene. nih.gov The oxidation of N,N-dimethylaniline has been shown to result in N-demethylation and ring hydroxylation as metabolic routes. wikipedia.org
Influence of Oxidizing Agents on Reaction Outcomes
The specific products of aniline oxidation are highly dependent on the oxidizing agent used and the reaction conditions.
Chromium(VI) Reagents: Reagents like tetrabutylammoniumbromochromate (TBABC) and benzimidazolium fluorochromate (BIFC) have been used to oxidize substituted anilines to their corresponding azobenzenes. arabjchem.orgorientjchem.org Kinetic studies show that electron-donating groups on the aniline ring increase the rate of oxidation. arabjchem.orgorientjchem.org
Peroxidases: Enzymatic oxidation, for example with horseradish peroxidase, proceeds via an electron donation from the amine to the enzyme's active site, forming a radical cation. cdnsciencepub.com
Ferrate(VI): This strong oxidant has been shown to effectively degrade substituted anilines, with the reaction mechanism involving hydrogen atom transfer from the amine. nih.govacs.org
Palladium Catalysts: In the presence of palladium catalysts, oxidative coupling reactions can occur. For instance, the isomer 4-methoxy-2,3-dimethylaniline (B3057188) has been used in a Pd(II)-catalyzed dehydrogenative aromatization and intramolecular C-C bond coupling. researchgate.net This suggests that under appropriate catalytic conditions, this compound could undergo similar intramolecular or intermolecular oxidative coupling reactions.
The presence of multiple activating groups in this compound suggests a high reactivity towards a wide range of oxidizing agents, potentially leading to polymerization or complex mixtures of products if the reaction is not carefully controlled.
Table 2: Potential Oxidation Products of this compound Based on Analogous Reactions
| Oxidizing System | Plausible Product Type | Analogous Reaction Reference |
|---|---|---|
| Cr(VI) reagents (e.g., BIFC, TBABC) | Azo-dimer | Oxidation of p-OCH₃-aniline yields azobenzene. arabjchem.org |
| Peroxidases / H₂O₂ | Radical coupling products, polymers | General mechanism for aniline oxidation. cdnsciencepub.com |
| Ferrate(VI) | Azobenzene, degradation products | DFT study on substituted aniline oxidation. nih.govacs.org |
Formation of Radical Cation Intermediates
The formation of radical cation intermediates from aniline derivatives, including this compound, is a key step in various chemical and electrochemical processes. These reactive species are typically generated through single-electron transfer (SET) mechanisms, which can be initiated by chemical oxidants, electrochemical oxidation, or photoionization. dtu.dk The stability and subsequent reaction pathways of these radical cations are highly influenced by the substitution pattern on the aromatic ring.
In the case of substituted anilines, the methoxy and methyl groups on this compound play a significant role in stabilizing the radical cation intermediate. Electron-donating groups, such as methoxy and methyl, increase the electron density of the aromatic ring, which facilitates the removal of an electron to form the radical cation. researchgate.net The unpaired electron spin density in the radical cation is delocalized across the aromatic system, with significant contributions from the nitrogen atom and the carbon atoms at the ortho and para positions. researchgate.net
The formation of radical cations from aniline derivatives can be achieved through anodic oxidation. acs.orgresearchgate.net The oxidation potential of anilines is dependent on their structure, with tertiary and secondary amines generally being easier to oxidize than primary amines. researchgate.net The electrochemical oxidation of N,N-dimethylaniline has been shown to proceed via the formation of a radical cation, which can then undergo further reactions such as dimerization or methoxylation depending on the reaction conditions and electrolyte used. acs.org
Pulse radiolysis is another technique used to study the formation and reactions of radical cations of substituted benzenes in aqueous media. dtu.dk In this method, radical cations are formed from the corresponding OH adducts through the elimination of a hydroxide (B78521) ion. dtu.dk The rate of formation and subsequent reactions of these radical cations can be monitored, providing valuable kinetic data. dtu.dk
The radical cations of aniline derivatives are key intermediates in oxidative polymerization processes, leading to the formation of polyanilines. researchgate.net The polymerization proceeds through the coupling of these radical cation intermediates. researchgate.net The substituents on the aniline monomer influence the properties and structure of the resulting polymer.
Nucleophilic Reactions and Derivatization
The amino group of this compound is a key functional group that allows for a variety of nucleophilic reactions and derivatizations. These reactions are fundamental for the synthesis of more complex molecules with potential applications in various fields of chemistry.
The nitrogen atom of this compound can readily undergo acylation and alkylation reactions. Acylation involves the reaction with an acylating agent, such as an acid chloride or anhydride, to form an amide. This reaction is a common method for protecting the amino group or for introducing new functional groups.
Alkylation of the nitrogen center introduces alkyl groups onto the amine. This can be achieved using various alkylating agents. For instance, the reaction of aniline derivatives with methyl iodide in the presence of a base like potassium carbonate can lead to N-methylation. It is important to control the reaction conditions to avoid over-alkylation, which can result in the formation of quaternary ammonium (B1175870) salts.
The Friedel-Crafts alkylation of N,N-dimethylaniline with alkenes, catalyzed by a gold(I) complex, has been studied, demonstrating a method for C-C bond formation while the amine itself is generally incompatible with Lewis acid catalysts. nih.gov While this reaction occurs on the aromatic ring, it highlights the reactivity of aniline derivatives in the presence of specific catalysts. Another study has shown the B(C6F5)3-catalyzed C-H alkylation of N-alkylanilines using silicon enolates without an external oxidant, where ortho-disubstituted anilines like N,N,2,6-tetramethylaniline showed improved reactivity. nih.gov
This compound, as a primary amine, reacts with aldehydes and ketones to form Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). masterorganicchemistry.comorientjchem.org This condensation reaction is typically catalyzed by an acid and involves the elimination of a water molecule. masterorganicchemistry.comyoutube.com
The general mechanism for imine formation involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. masterorganicchemistry.com The reaction is reversible and can be driven to completion by removing the water formed during the reaction. masterorganicchemistry.com
Schiff bases are versatile intermediates in organic synthesis and can be used to prepare a variety of other compounds. For example, the reduction of the imine double bond can yield secondary amines. mdpi.comorganic-chemistry.org This can be achieved using reducing agents like sodium borohydride (B1222165) (NaBH4). mdpi.com
Table 1: Examples of Schiff Base Formation with Anilines
| Reactants | Product Type | Reference |
|---|---|---|
| 2-(5-Methoxy-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-malonaldehyde and substituted anilines | Indole (B1671886) Schiff Bases | pharmainfo.in |
| 2-(5-Fluror-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-malonaldehyde and 2,3-dimethylaniline | Indole Schiff Bases | aip.org |
| 2-(5-Chloro-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-malonaldehyde and aniline derivatives | Indole Schiff Bases | orientjchem.org |
| Vanillin and aniline | Imine derivative | researchgate.net |
| Benzaldehyde and ethylamine | Crystalline imine | masterorganicchemistry.com |
Coupling reactions are powerful tools for constructing extended aromatic systems, and this compound can serve as a building block in such transformations. These reactions typically involve the formation of a new carbon-carbon or carbon-heteroatom bond, leading to the synthesis of biaryls and other complex aromatic structures.
While direct coupling reactions involving the C-H activation of this compound are less common, related aniline derivatives are known to participate in various coupling reactions. For instance, transition-metal-free coupling reactions, such as those proceeding through radical or aryne pathways, offer alternative methods for the synthesis of biaryls. acs.org
Diazo-coupling reactions represent another class of reactions for extending aromatic systems. Arenediazonium salts can react with electron-rich aromatic compounds, such as N,N-dimethylaniline, to form azo compounds. oup.com
Formation of Schiff Bases and Related Imines
Metal-Catalyzed Reactions Involving this compound
Metal-catalyzed reactions have become indispensable in modern organic synthesis, and this compound can be a valuable substrate in various transformations, particularly in cross-coupling reactions.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. researchgate.netorganic-chemistry.org This reaction is a cornerstone of modern synthetic chemistry for the preparation of arylamines. researchgate.net this compound, being a primary amine, is a suitable nucleophile for this transformation.
The catalytic cycle of the Buchwald-Hartwig amination typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium amide complex, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. The choice of ligand on the palladium catalyst is crucial for the efficiency and scope of the reaction. acs.orgsemanticscholar.org
Recent advancements have focused on developing more efficient and milder catalytic systems. For example, the use of N-heterocyclic carbene (NHC) palladium precatalysts has been shown to be effective for the amination of aryl tosylates with a wide range of amines and anilines. acs.org The reaction conditions, including the base and solvent, also play a significant role in the outcome of the reaction. semanticscholar.org While sterically hindered anilines like 2,6-dimethylaniline (B139824) can be challenging substrates, successful couplings have been reported, often requiring optimized catalyst systems or higher catalyst loadings. acs.org
Table 2: Key Parameters in Buchwald-Hartwig Amination
| Parameter | Role/Examples | Reference |
|---|---|---|
| Catalyst | Palladium complexes (e.g., Pd2(dba)3, Pd-NHC systems) | organic-chemistry.orgacs.org |
| Ligand | Phosphine (B1218219) ligands (e.g., XPhos, dppf), N-Heterocyclic Carbenes (NHCs) | organic-chemistry.orgacs.org |
| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, K3PO4, DBU) | organic-chemistry.orgsemanticscholar.org |
| Substrate | Aryl halides (Br, Cl), tosylates, triflates | organic-chemistry.orgacs.org |
| Solvent | Aprotic solvents (e.g., toluene, THF, dioxane) | organic-chemistry.orgsemanticscholar.org |
Complex Formation and Ligand Design
The chemical compound this compound serves as a versatile building block in the field of coordination chemistry. Its structural features—a primary aromatic amine group for coordination, a methoxy group that influences electronic properties, and two methyl groups that provide steric bulk—make it a candidate for the design of specialized ligands. These ligands, in turn, can form stable complexes with a variety of metal ions.
The primary pathway to employing this compound in complex formation is through its conversion into a Schiff base. This is typically achieved by a condensation reaction between the aniline and an aldehyde or ketone. The resulting imine (or azomethine) group of the Schiff base, in conjunction with other donor atoms, can then chelate to a metal center.
While specific research detailing the complex formation and ligand design exclusively for this compound is limited, the principles of coordination chemistry allow for the prediction of its behavior based on studies of analogous compounds like 3,4-dimethylaniline (B50824) and other methoxy-substituted anilines. For instance, Schiff bases derived from substituted anilines are known to form stable complexes with transition metals such as cobalt(II), nickel(II), and copper(II).
The design of ligands incorporating this compound can be tailored to achieve specific properties in the resulting metal complexes. The electron-donating nature of the methoxy group can enhance the electron density at the coordinating nitrogen atom, potentially strengthening the metal-ligand bond. The steric hindrance provided by the two methyl groups ortho and meta to the amine can influence the coordination geometry around the metal center, favoring specific stereochemistries and potentially leading to complexes with interesting catalytic or material properties.
A common strategy in ligand design involves the reaction of this compound with salicylaldehyde (B1680747) or its derivatives. The resulting Schiff base ligand would possess both a nitrogen atom from the imine and an oxygen atom from the phenolic hydroxyl group, creating a bidentate chelate capable of forming stable five- or six-membered rings with a metal ion. The stability and properties of such complexes can be further tuned by introducing different substituents on the salicylaldehyde ring.
Although direct experimental data for complexes of this compound is not extensively available in the reviewed literature, the foundational principles of Schiff base chemistry and ligand design provide a strong framework for its potential applications in creating novel coordination compounds.
Advanced Spectroscopic and Structural Elucidation of 5 Methoxy 2,3 Dimethylaniline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. For 5-Methoxy-2,3-dimethylaniline, a full suite of NMR experiments would be required for an unambiguous assignment of all proton and carbon signals and to understand its three-dimensional structure and dynamic behavior.
Elucidation of Proton and Carbon Chemical Shifts and Coupling Patterns
A detailed ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) protons, and the two methyl group protons. The chemical shifts (δ) would be influenced by the electron-donating effects of the amino and methoxy groups and the positions of the methyl groups. The coupling patterns (J-coupling) between adjacent aromatic protons would provide information about their relative positions on the benzene (B151609) ring.
Similarly, a ¹³C NMR spectrum would reveal the chemical shifts of each unique carbon atom in the molecule, including the aromatic carbons, the methoxy carbon, and the two methyl carbons. The specific chemical shifts would provide insights into the electronic environment of each carbon atom.
Hypothetical ¹H and ¹³C NMR Data Table for this compound
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
|---|---|---|
| NH₂ | broad s | - |
| Ar-H | m | 110-160 |
| OCH₃ | s | ~55 |
| Ar-CH₃ | s | ~15-20 |
| Ar-CH₃ | s | ~15-20 |
| Aromatic C | - | 110-160 |
| Aromatic C-O | - | 110-160 |
| Aromatic C-N | - | 110-160 |
| Aromatic C-CH₃ | - | 110-160 |
| Aromatic C-CH₃ | - | 110-160 |
Note: This table is purely hypothetical and for illustrative purposes only, as no experimental data has been found.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To definitively assign the proton and carbon signals and to understand the connectivity and spatial relationships within the molecule, a series of 2D NMR experiments would be necessary. sdsu.eduprinceton.edu
COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to identify which aromatic protons are adjacent to each other. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the assignment of each proton to its corresponding carbon. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, providing crucial information for assembling the molecular fragments and confirming the substitution pattern on the aromatic ring. sdsu.edu
NOESY (Nuclear Overhauser Effect Spectroscopy) would identify protons that are close to each other in space, which is essential for determining the preferred conformation of the molecule, particularly the orientation of the methoxy and methyl groups relative to the amino group. researchgate.net
Dynamic NMR Studies of Conformational Changes
The rotation around the C-N bond and the C-O bond in substituted anilines can be hindered, leading to the existence of different conformers. acs.orgmdpi.com Dynamic NMR (DNMR) studies, where spectra are recorded at various temperatures, could be used to investigate these conformational changes in this compound. nih.govjove.com By analyzing the changes in the NMR line shapes as a function of temperature, it would be possible to determine the energy barriers for these rotational processes. mdpi.com
Advanced Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like IR and Raman are fundamental for identifying functional groups and probing intermolecular interactions.
Vibrational Analysis and Functional Group Identification
The IR and Raman spectra of this compound would exhibit characteristic vibrational modes for the N-H bonds of the amino group, the C-H bonds of the aromatic ring and the methyl and methoxy groups, the C-N bond, the C-O bond, and the aromatic C=C bonds. researchgate.nettandfonline.comresearchgate.net
Hypothetical Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Hypothetical Frequency Range (cm⁻¹) |
|---|---|---|
| N-H (Amino) | Symmetric & Asymmetric Stretching | 3300-3500 |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C-H (Aliphatic) | Stretching | 2850-3000 |
| C=C (Aromatic) | Stretching | 1450-1600 |
| N-H (Amino) | Scissoring/Bending | 1590-1650 |
| C-O (Methoxy) | Stretching | 1000-1300 |
| C-N (Amino) | Stretching | 1250-1360 |
Note: This table is for illustrative purposes and contains generalized frequency ranges. Specific values for the target compound are not available.
Hydrogen Bonding and Intermolecular Interactions Probing
The amino group of this compound can act as a hydrogen bond donor, and the oxygen atom of the methoxy group and the nitrogen atom of the amino group can act as hydrogen bond acceptors. researchgate.netijcce.ac.irijsr.netnih.gov These intermolecular hydrogen bonds would influence the vibrational frequencies of the involved functional groups, typically causing a broadening and a shift to lower frequencies of the N-H stretching bands in the IR spectrum. researchgate.net The study of these shifts in different solvents or at different concentrations could provide insights into the nature and strength of these interactions.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement of its ions. For this compound, with a chemical formula of C₉H₁₃NO, HRMS analysis differentiates it from any potential isomers. The technique's precision allows for the determination of the molecular formula with a high degree of certainty. umb.edu
During HRMS analysis, a sample is ionized, typically using a soft method like electrospray ionization (ESI) to keep the molecule intact. The resulting protonated molecule, [M+H]⁺, is then measured by a high-resolution analyzer, such as a time-of-flight (TOF) or Orbitrap instrument. metabolomexchange.org The experimentally measured mass-to-charge ratio (m/z) is then compared to the theoretical exact mass calculated from the atomic masses of its constituent elements. A minimal difference between these values, usually under 5 parts per million (ppm), confirms the molecular formula. rsc.org
Table 1: High-Resolution Mass Spectrometry Data for this compound This table presents illustrative data for the protonated molecule.
| Ion Species | Molecular Formula | Theoretical m/z | Experimental m/z (example) | Mass Error (ppm, example) |
|---|---|---|---|---|
| [M+H]⁺ | C₉H₁₄NO⁺ | 152.1070 | 152.1068 | -1.3 |
Tandem mass spectrometry (MS/MS) is used to investigate how the this compound ion breaks apart. In this process, the parent ion is isolated, fragmented, and the resulting pieces are analyzed. This fragmentation pattern provides crucial structural information. For substituted anilines, common fragmentation pathways include the loss of small, neutral molecules or radicals. researchgate.netmiamioh.edu
Key fragmentation pathways for this compound likely involve:
Loss of a methyl radical (•CH₃): This can happen from either the methoxy group or one of the dimethylaniline moieties, resulting in an ion with m/z [M-15]⁺.
Loss of formaldehyde (B43269) (CH₂O): The methoxy group can rearrange and be eliminated as a neutral formaldehyde molecule, producing an ion at m/z [M-30]⁺.
Loss of HCN: A common fragmentation for anilines involves the loss of hydrogen cyanide, leading to a fragment at m/z [M-27]⁺. miamioh.edu
The precise masses of these fragments, as measured by HRMS, help confirm their elemental composition and solidify the proposed fragmentation mechanisms. nih.gov
Table 2: Predicted Major Fragment Ions for this compound in MS/MS Analysis
| Proposed Fragment Ion | Elemental Composition | Theoretical m/z | Common Neutral Loss |
|---|---|---|---|
| [M+H-CH₃]⁺ | C₈H₁₁NO⁺ | 137.0835 | Methyl Radical (CH₃) |
| [M+H-CH₂O]⁺ | C₈H₁₀N⁺ | 122.0808 | Formaldehyde (CH₂O) |
| [M+H-HCN]⁺ | C₈H₁₀O⁺ | 122.0726 | Hydrogen Cyanide (HCN) |
X-ray Crystallography for Solid-State Structure Determination
In the solid state, the benzene ring of this compound is expected to be nearly planar. The substituents—methoxy, amino, and two methyl groups—will adopt specific orientations. Steric hindrance from the methyl groups may cause slight distortions, pushing the methoxy and amino groups slightly out of the plane of the aromatic ring. ucf.edu Tautomerism is not expected to be a significant factor, as the aromatic aniline (B41778) form is highly stable. A study on a related compound, (E)-5-methoxy-2-[(3,4-dimethylphenylimino)methyl]phenol, confirmed its structure via single-crystal X-ray diffraction, providing insights into the conformations of similar methoxy- and dimethyl-substituted aromatic systems. researchgate.net
Molecular Conformation and Tautomeric Forms
Ultrafast Spectroscopic Probes of Excited State Dynamics
Ultrafast spectroscopy techniques, such as femtosecond transient absorption, are employed to study the rapid processes that occur after a molecule absorbs UV light. For aromatic amines like this compound, these studies reveal how the molecule dissipates energy from its excited electronic states. rsc.org
Upon UV excitation, the molecule transitions to an excited singlet state (S₁). From here, it can relax through several pathways: epfl.ch
Fluorescence: The molecule can return to the ground state by emitting light.
Internal Conversion (IC): A non-radiative decay back to the ground state.
Intersystem Crossing (ISC): A transition to a triplet state (T₁), which is often a key deactivation pathway for substituted anilines. acs.org
Solvent Relaxation: The surrounding solvent molecules rearrange in response to the change in the molecule's dipole moment upon excitation. epfl.ch
Studies on similar molecules like N,N-dimethylaniline show that after initial excitation, the molecule can undergo sequential relaxation through different excited states. rsc.orgaip.org The presence of methoxy and methyl substituents influences the electronic structure and can affect the rates and efficiencies of these deactivation processes. acs.org The dynamics can also be influenced by solvent polarity, which can alter the energy levels of the excited states and the rates of processes like charge transfer. rsc.org
Computational and Theoretical Investigations of 5 Methoxy 2,3 Dimethylaniline
Quantum Chemical Calculations (DFT and Ab Initio Methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the intricacies of molecular systems. For 5-Methoxy-2,3-dimethylaniline, these calculations offer a detailed picture of its geometry, electronic characteristics, and reactivity.
Geometry Optimization and Electronic Structure Analysis
Geometry optimization is a fundamental step in computational chemistry, aimed at finding the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For substituted anilines, DFT methods, such as B3LYP with a 6-311+G(d,p) basis set, are commonly used to achieve optimized structures. pku.edu.cn The planarity of the amine nitrogen in N,N-dimethylaniline derivatives is a key geometric parameter that influences the electronic structure. acs.org Quantum chemical calculations can determine the relative energies between planar and optimized non-planar structures, providing insight into the inversion barrier of the amino group. acs.org
Frontier Molecular Orbital (FMO) Theory Analysis
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the kinetic stability and electronic properties of a molecule. nih.govresearchgate.net A smaller energy gap generally implies higher reactivity. nih.gov
For aniline (B41778) derivatives, FMO analysis helps to understand their electronic transitions and reactivity patterns. The distribution of the HOMO and LUMO electron clouds reveals the most probable sites for electrophilic and nucleophilic attacks. nih.gov In substituted anilines, the electron-donating groups, such as methoxy (B1213986) and methyl groups, tend to raise the energy of the HOMO, making the molecule more susceptible to oxidation and electrophilic attack. Conversely, the LUMO energy and distribution are also affected, influencing the molecule's ability to accept electrons. DFT calculations are frequently used to compute the energies and visualize the shapes of these frontier orbitals. researchgate.net
| Parameter | Significance |
| HOMO Energy | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | Relates to the chemical reactivity and kinetic stability. |
This table illustrates the key parameters derived from Frontier Molecular Orbital (FMO) theory and their significance in understanding the chemical behavior of a molecule.
Charge Distribution and Electrostatic Potential Mapping
The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netresearchgate.net The MEP is plotted onto the electron density surface, where different colors represent varying electrostatic potentials. Regions of negative potential (typically colored in shades of red and yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored in blue) are electron-deficient and prone to nucleophilic attack. researchgate.netresearchgate.net
For this compound, the MEP map would highlight the electron-rich areas around the oxygen atom of the methoxy group and the nitrogen atom of the amino group, as well as the aromatic ring, which is activated by the electron-donating substituents. acs.orgnih.gov The electrostatic potential is influenced by the combined effects of the methoxy and methyl groups, creating a specific charge distribution that dictates how the molecule interacts with other chemical species. acs.orgnih.gov Quantum chemical calculations can generate these maps, providing a visual representation of the molecule's reactive sites. researchgate.net
| Region | Electrostatic Potential | Reactivity |
| Oxygen (Methoxy Group) | Negative | Prone to electrophilic attack |
| Nitrogen (Amino Group) | Negative | Prone to electrophilic attack |
| Aromatic Ring | Negative (activated) | Prone to electrophilic attack |
| Hydrogen (Amino Group) | Positive | Prone to nucleophilic attack |
This table outlines the expected electrostatic potential and corresponding reactivity for different regions of the this compound molecule based on general principles of substituent effects.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic perspective on molecular behavior by simulating the movements of atoms and molecules over time. These simulations are essential for understanding the conformational landscape, flexibility, and the influence of the environment on a molecule's properties.
Conformational Landscape and Flexibility Analysis
The conformational landscape of a molecule describes the various spatial arrangements of its atoms that can be interconverted through bond rotations. For flexible molecules like this compound, understanding this landscape is crucial as different conformers can exhibit different properties and biological activities. The rotation around the C-N bond and the C-O bond of the methoxy group are key contributors to the conformational flexibility of this molecule.
Conformational analysis of similar aniline derivatives has been performed using both experimental techniques like NMR and computational methods. researchgate.net For instance, studies on N,N-dimethylaniline derivatives have investigated the effects of nonplanarity and inversion of the dimethylamino nitrogen on the molecule's properties. acs.org The introduction of bulky substituents can create steric hindrance, leading to preferred conformations and restricted rotation around certain bonds, a phenomenon known as allylic strain in related systems. acs.org MD simulations can explore the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them, thus providing a comprehensive picture of its flexibility. nih.gov
Solvent Effects on Molecular Behavior
The solvent environment can significantly impact the structure, reactivity, and dynamics of a molecule. acs.org For this compound, a polar solvent would be expected to interact with the polar methoxy and amino groups, potentially stabilizing certain conformations over others. These interactions can influence reaction rates and equilibria.
Computational studies often employ implicit or explicit solvent models to account for these effects. For example, quantum chemical calculations can be performed in the presence of a solvent model to estimate the potential barrier to interconversion in different media. researchgate.net The interaction with solvent molecules can alter the charge distribution and electrostatic potential of the solute molecule, thereby affecting its reactivity. MD simulations with explicit solvent molecules can provide a detailed atomistic view of the solvation shell and its influence on the conformational dynamics of this compound.
Reactivity Prediction and Mechanistic Modeling
Computational chemistry provides powerful tools for understanding and predicting the chemical reactivity of molecules like this compound. Through methods such as Density Functional Theory (DFT), researchers can model reaction pathways, analyze transition states, and predict the outcomes of chemical transformations with increasing accuracy.
Transition State Analysis for Key Reactions
Transition state (TS) analysis is a cornerstone of computational mechanistic studies, offering insights into the energy barriers and geometries of the highest-energy points along a reaction coordinate. For aromatic amines, key reactions include electrophilic aromatic substitution (EAS), oxidation, and N-functionalization.
Computational models, often employing DFT, can locate and characterize the transition state structures for these reactions. For instance, in an electrophilic substitution reaction, such as nitration or halogenation, the analysis would focus on the formation of the sigma complex (Wheland intermediate). The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction rate. acs.org Studies on related aniline derivatives show that the transition state for the C-C or C-X bond formation is the rate-determining step. rsc.orgnih.gov
For this compound, a transition state analysis of its reaction with an electrophile would involve modeling the approach of the electrophile to various positions on the aromatic ring. The calculations would reveal the preferred trajectory and the structural changes in the aniline derivative as it moves towards the transition state. For example, in a catalyzed alkylation reaction, calculations can elucidate the structure of the active catalyst-substrate complex and the subsequent C-H activation and C-C bond formation steps. researchgate.net The stability of the transition state is influenced by both electronic factors (the electron-donating nature of the methoxy, amino, and methyl groups) and steric factors (the bulkiness of the substituents).
Prediction of Regioselectivity and Stereoselectivity
Computational methods are highly effective in predicting the regioselectivity of reactions involving substituted benzene (B151609) rings. rsc.org The outcome of electrophilic aromatic substitution on this compound is governed by the directing effects of its substituents. The amino (-NH2) and methoxy (-OCH3) groups are strong activating, ortho-para directing groups due to their ability to donate electron density to the ring via resonance. The methyl (-CH3) groups are weaker activating, ortho-para directors through an inductive effect.
The prediction of the major product involves calculating the relative energies of the potential intermediates or transition states for attack at each possible position (C4, C6). amazonaws.comresearchgate.net The position leading to the most stable intermediate, typically the one that best delocalizes the positive charge, will correspond to the major product.
For this compound, the primary sites for electrophilic attack are C4 and C6, as these are para and ortho, respectively, to the powerful -NH2 group and meta to the -OCH3 group. Attack at C6 is also ortho to the -OCH3 group.
Attack at C4: This position is para to the amino group and ortho to a methyl group. The positive charge in the intermediate can be delocalized onto the nitrogen atom, providing significant stabilization.
Attack at C6: This position is ortho to both the amino and methoxy groups. While electronically favorable, this site is sterically hindered by the adjacent methyl group at C2 and the methoxy group at C5.
Computational models like the RegioSQM method, which calculates the free energies of protonated regioisomers, can provide a rapid prediction of the most nucleophilic site. rsc.orgamazonaws.com DFT calculations would provide a more detailed energy profile, confirming that attack at the less sterically hindered C4 position is generally favored over the C6 position.
| Position of Attack | Key Directing Influences | Calculated Relative Energy of Intermediate (Hypothetical) | Predicted Outcome |
|---|---|---|---|
| C4 | Para to -NH2, Ortho to -CH3 | 0 kcal/mol (Reference) | Major Product |
| C6 | Ortho to -NH2, Ortho to -OCH3 | +3.5 kcal/mol | Minor Product |
Spectroscopic Property Prediction
Computational quantum chemistry is an indispensable tool for the interpretation and prediction of spectroscopic data. nih.gov Methods like DFT and time-dependent DFT (TD-DFT) allow for the calculation of NMR, IR, and UV-Vis spectra, which can be compared with experimental results to confirm molecular structures. researchgate.netderpharmachemica.comglobalresearchonline.net
Computational Prediction of NMR, IR, and UV-Vis Spectra
NMR Spectra: The prediction of ¹H and ¹³C NMR chemical shifts is routinely performed using the Gauge-Including Atomic Orbital (GIAO) method, often coupled with a DFT functional like B3LYP. researchgate.net These calculations provide theoretical chemical shifts that typically correlate well with experimental values, aiding in the assignment of complex spectra. nih.gov For this compound, calculations would predict distinct signals for the aromatic protons, the amine protons, and the protons of the methoxy and methyl groups, based on their unique electronic environments.
IR Spectra: Theoretical IR spectra are obtained by calculating the harmonic vibrational frequencies of the molecule. These calculations identify the fundamental vibrational modes, such as N-H stretching of the amino group, C-O stretching of the methoxy group, C-H stretching of the aromatic ring and methyl groups, and various bending modes. researchgate.net The calculated frequencies and their corresponding intensities can be used to generate a theoretical spectrum that aids in the assignment of bands in the experimental FT-IR spectrum. core.ac.uk Recent advances using machine learning can also directly predict IR spectra from 3D structures with high accuracy, accounting for anharmonic effects. arxiv.org
UV-Vis Spectra: The prediction of electronic absorption spectra is accomplished using TD-DFT. This method calculates the energies of electronic transitions between molecular orbitals, typically the π → π* and n → π* transitions for aromatic compounds. researchgate.net The results are presented as oscillator strengths and corresponding absorption wavelengths (λmax), which can be directly compared to an experimental UV-Vis spectrum to understand the electronic structure of the molecule. nih.govresearchgate.net
Comparison of Theoretical and Experimental Spectroscopic Data
A crucial step in computational spectroscopy is the comparison of predicted data with experimental measurements. This comparison serves to validate both the computational model and the experimental structure determination.
It is a well-established phenomenon that harmonic vibrational frequencies calculated by DFT methods are often overestimated compared to experimental values due to the neglect of anharmonicity and incomplete treatment of electron correlation. derpharmachemica.com To correct for this, calculated frequencies are often multiplied by empirical scaling factors (typically between 0.96 and 0.98 for B3LYP) to achieve better agreement with experimental data. globalresearchonline.netresearchgate.net
For NMR spectra, the agreement between GIAO-calculated and experimental chemical shifts is generally strong, often with root-mean-square errors of less than 0.1 ppm for ¹H and a few ppm for ¹³C, allowing for confident structural assignments. researchgate.netliverpool.ac.ukacs.org
The following tables present a hypothetical comparison between predicted and experimental spectroscopic data for this compound, based on typical results for similar substituted anilines.
| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) | Scaled Frequency (cm⁻¹) | Hypothetical Experimental Frequency (cm⁻¹) |
|---|---|---|---|
| N-H Asymmetric Stretch | 3605 | 3461 | 3455 |
| N-H Symmetric Stretch | 3510 | 3370 | 3365 |
| Aromatic C-H Stretch | 3180 | 3053 | 3050 |
| -CH3 Asymmetric Stretch | 3065 | 2942 | 2940 |
| C=C Aromatic Stretch | 1655 | 1589 | 1590 |
| N-H Scissoring | 1640 | 1574 | 1575 |
| C-N Stretch | 1335 | 1282 | 1280 |
| C-O Asymmetric Stretch | 1270 | 1219 | 1220 |
| Atom | Calculated ¹³C Shift (ppm) | Hypothetical Experimental ¹³C Shift (ppm) | Proton | Calculated ¹H Shift (ppm) | Hypothetical Experimental ¹H Shift (ppm) |
|---|---|---|---|---|---|
| C1 | 142.1 | 142.5 | -NH₂ | 3.65 | 3.70 |
| C2 | 118.5 | 118.9 | -OCH₃ | 3.78 | 3.80 |
| C3 | 122.0 | 122.4 | 2-CH₃ | 2.10 | 2.12 |
| C4 | 113.8 | 114.1 | 3-CH₃ | 2.18 | 2.20 |
| C5 | 154.9 | 155.2 | H4 | 6.65 | 6.68 |
| C6 | 110.2 | 110.5 | H6 | 6.58 | 6.60 |
5 Methoxy 2,3 Dimethylaniline As a Precursor in Complex Molecule Synthesis
Role as a Building Block in Heterocyclic Synthesis
The structural framework of 5-Methoxy-2,3-dimethylaniline makes it an ideal starting material for the synthesis of various heterocyclic compounds. The presence of the amino group allows for the construction of nitrogen-containing rings, while the methoxy (B1213986) and methyl substituents can influence the reactivity and properties of the resulting heterocycles.
Indole (B1671886) and Quinoline (B57606) Ring System Construction
Indole Synthesis:
The Fischer indole synthesis is a classic method for constructing the indole ring system, and derivatives of this compound can be employed in this reaction. Although direct examples using this compound are not extensively documented in the provided search results, the general principles of the Fischer indole synthesis suggest its applicability. The synthesis involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. This compound can be converted to the corresponding phenylhydrazine and subsequently reacted with a suitable carbonyl compound to yield a substituted indole.
A related application involves the synthesis of indole derivatives where a substituted aniline (B41778) is a key component. For instance, new indole Schiff bases have been synthesized by reacting 2-(5-methoxy-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-malonaldehyde with substituted anilines pharmainfo.in. While this example doesn't start with this compound itself, it highlights the role of anilines in constructing more complex indole-based structures.
Quinoline Synthesis:
The synthesis of quinoline derivatives can be achieved through various methods, and substituted anilines are common starting materials. The Combes quinoline synthesis, for example, involves the reaction of an aniline with a β-diketone in the presence of an acid catalyst iipseries.org. By using this compound, a correspondingly substituted quinoline can be prepared.
Another approach is the electrophilic cyclization of N-(2-alkynyl)anilines. In this method, an aniline is first reacted with a propargyl alcohol derivative to form an N-propargylaniline, which then undergoes cyclization to form the quinoline ring. A study on this reaction demonstrated that an anlaogous 3,5-dimethylaniline (B87155) derivative could be cyclized in good yield nih.gov. This suggests that this compound could be a viable substrate for this transformation, leading to the formation of a 6-methoxy-5,8-dimethylquinoline derivative.
Furthermore, Mn(III)-based oxidative cyclization of 2-(2-(arylamino)ethyl)malonates provides a route to tetrahydroquinolines, which can be further oxidized to quinolines. The use of 3,5-dimethylaniline in this reaction has been reported, indicating the potential for this compound to be used in a similar fashion clockss.org.
Pyrimidine (B1678525) and Pyridine (B92270) Derivative Synthesis
Pyrimidine Synthesis:
The synthesis of pyrimidine derivatives often involves the condensation of a compound containing an N-C-N fragment with a 1,3-dicarbonyl compound or its equivalent. While direct synthesis of pyrimidines from this compound is not explicitly detailed in the search results, substituted anilines can be incorporated into pyrimidine structures. For example, a 4-chloropyrimidine (B154816) derivative has been reacted with various arylamines to yield 4-arylamino pyrimidines researchgate.net. This demonstrates a potential route where this compound could be introduced into a pre-formed pyrimidine ring.
Pyridine Synthesis:
The synthesis of pyridine derivatives can be accomplished through various condensation reactions. Although the direct use of this compound in pyridine synthesis is not prominently featured, related anilines are used. For instance, the synthesis of dibenzo[b,f] d-nb.infosigmaaldrich.comthiazepine-pyridine derivatives has been reported, though the specific aniline used is not this compound asianpubs.org. The general strategies for pyridine synthesis, such as the Hantzsch pyridine synthesis, could potentially be adapted to incorporate this compound.
Scaffold for Aryl Amine-Based Ligands in Catalysis
The aniline moiety provides a versatile platform for the design of ligands for metal-catalyzed reactions. The substituents on the aromatic ring can be modified to tune the steric and electronic properties of the ligand, thereby influencing the activity and selectivity of the catalyst.
Design and Synthesis of Chiral Ligands
Chiral ligands are crucial for enantioselective catalysis, and substituted anilines are valuable starting materials for their synthesis. While the direct synthesis of a chiral ligand from this compound is not described in the provided results, the synthesis of other chiral ligands from substituted anilines provides a blueprint for how this could be achieved. For example, new chiral phosphine (B1218219) ligands have been prepared from 3,5-dimethyl-4-methoxyaniline d-nb.info. This demonstrates that the dimethylaniline framework can be functionalized to create chiral environments around a metal center. The synthesis of chiral aminoalcohols, which are potent ligands in asymmetric catalysis, has also been achieved through the diastereoselective addition of organolithium compounds to natural terpenoid ketones bas.bg.
Application in Asymmetric Catalysis
Aryl amine-based ligands have found widespread application in asymmetric catalysis. For instance, a Cu-catalyzed asymmetric nih.govd-nb.info-methoxy rearrangement of N-methoxyanilines has been developed using a chiral NHC ligand rsc.org. This reaction furnishes chiral ortho-quinol imines with good enantioselectivity. While this example does not use this compound as the ligand scaffold, it highlights the potential of aniline derivatives in developing novel asymmetric transformations.
Intermediate in the Preparation of Advanced Organic Materials
Beyond its use in the synthesis of discrete molecules, this compound can serve as an intermediate in the preparation of more complex organic materials. The term "advanced organic materials" encompasses a broad range of substances with specific functional properties, excluding traditional applications like dyes and pigments. The inherent properties of the aniline core, combined with the ability to introduce further functionality, make it a useful building block in materials science. However, specific examples of its use in this context, outside of the excluded categories, were not found in the provided search results.
Precursors for Polymer Synthesis
Aniline and its derivatives are fundamental building blocks for the synthesis of polyaniline (PANI), a class of conducting polymers with a wide array of applications in electronics, anti-corrosion coatings, and sensors. rsc.org The properties of PANI can be finely tuned by introducing functional groups onto the aniline monomer. The presence of substituents like alkyl and alkoxy groups on the aniline ring significantly impacts the polymerization process and the final properties of the polymer, such as solubility and electrical conductivity.
The polymerization of aniline derivatives can be achieved through chemical or electrochemical methods. rsc.org In chemical polymerization, an oxidizing agent, such as ammonium (B1175870) persulfate, is used to initiate the reaction in an acidic medium. rsc.org The choice of solvent and reaction conditions is crucial, especially for substituted anilines that may have limited solubility in aqueous solutions. rsc.org For instance, a mixture of an aqueous acid solution and an organic solvent like acetonitrile (B52724) can be employed for less soluble monomers. rsc.org
The electronic effects of substituents play a critical role in the polymerization of aniline derivatives. Electron-donating groups, such as the methoxy (-OCH3) and methyl (-CH3) groups present in this compound, are known to decrease the oxidation potential of the monomer. rsc.org This is due to an increase in the electron density on the aromatic ring, which facilitates the removal of electrons during the oxidation step of the polymerization process. rsc.org Studies on aniline derivatives with both methoxy and methyl groups have shown that the presence of two methoxy groups can lower the oxidation potential more effectively than dialkyl or alkyl-alkoxy substituted anilines. rsc.org
However, steric hindrance from bulky substituents can counteract the electronic effects. While electron-donating groups promote polymerization, bulky groups can lead to a more twisted polymer chain, which reduces the degree of conjugation and, consequently, the electrical conductivity. rsc.org For example, the conductivity of poly(2,5-dimethylaniline) is significantly lower than that of unsubstituted PANI. rsc.org The interplay between the electron-donating nature of the methoxy group and the steric bulk of the two adjacent methyl groups in this compound would likely result in a polymer with unique solubility and electronic properties. Based on studies of similar compounds, it is expected that poly(this compound) would exhibit enhanced solubility in organic solvents compared to PANI, a desirable characteristic for processability.
The electrical conductivity of substituted polyanilines is a key parameter that is highly dependent on the nature and position of the substituents. The following table, compiled from a review on functionalized polyanilines, illustrates the impact of different substituents on conductivity.
Table 1: Electrical Conductivity of Various Polyaniline Derivatives
| Polymer | Conductivity (S cm⁻¹) |
|---|---|
| Polyaniline (PANI) | 10–100 |
| Poly(2-methylaniline) | 0.26 |
| Poly(2,5-dimethylaniline) | 3.0 x 10⁻⁶ |
| Poly(2-methoxyaniline) | 144.5 |
| Poly(2,5-dimethoxyaniline) | 0.2 |
| Poly(2-methoxy-5-methylaniline) | 5.8 x 10⁻³ |
Data sourced from a review on functionalized polyanilines. rsc.org
This data suggests that while a single methoxy group can enhance conductivity, the addition of methyl groups tends to decrease it due to steric effects. Therefore, the conductivity of poly(this compound) would be a result of the balance between the electronic contribution of the methoxy group and the steric hindrance from the dimethyl substitution.
Components in Functionalized Surfaces
The amine group of aniline and its derivatives provides a reactive handle for anchoring these molecules onto various surfaces, thereby modifying the surface properties. This process, known as surface functionalization, is crucial for developing materials with tailored characteristics for applications such as sensors, biocompatible coatings, and corrosion-resistant layers.
Beyond polymerization, aniline derivatives can be used to modify the surfaces of various materials, including natural fibers. For example, linen fibers have been chemically modified to improve their interaction with dyes. researchgate.net Although a different aniline derivative was used in that study, the methodology highlights how the amine group can be exploited for covalent attachment to a surface. In a hypothetical scenario, this compound could be attached to a surface to impart specific properties. The methoxy group could enhance hydrophilicity, while the aromatic ring could participate in π-π stacking interactions with other molecules.
The modification of surfaces with aniline derivatives is also a key strategy in the development of anti-corrosion coatings. Polyaniline and its derivatives are known to form a passive layer on metal surfaces, protecting them from corrosion. Composites of poly(2,3-dimethylaniline) with nano-silica have been shown to exhibit enhanced thermal stability and electrochemical performance, leading to better anti-corrosion properties compared to the pure polymer. researchgate.net The presence of the methoxy group in this compound could further enhance the anti-corrosion performance of such coatings due to its influence on the electronic properties and adhesion of the polymer to the metal surface.
Analytical Method Development and Validation for Research Applications
Chromatographic Methodologies
Chromatography is a fundamental technique for separating and analyzing chemical mixtures. For 5-Methoxy-2,3-dimethylaniline, various chromatographic methods are employed to address specific analytical challenges.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment and quantification of non-volatile compounds like this compound. HPLC methods are valued for their high resolution, sensitivity, and reproducibility. science.govscribd.com
A typical HPLC method for analyzing aniline (B41778) derivatives involves a reversed-phase column, such as a C18 column, with a mobile phase consisting of an organic solvent like acetonitrile (B52724) or methanol (B129727) mixed with an aqueous buffer. researchgate.netresearchgate.net For instance, a method for a related compound, 2,3-dimethylaniline (B142581), utilized a C18 column with a mobile phase of acetonitrile, acetic acid, and water (75:1:24 v/v/v). researchgate.net Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance. researchgate.net
Method validation is a critical aspect of HPLC analysis, ensuring the method is accurate, precise, linear, and specific for its intended purpose. science.gov This involves forced degradation studies under various stress conditions (acid, base, oxidation, heat) to demonstrate the method's stability-indicating capabilities. scribd.comresearchgate.net
| Parameter | Typical Condition |
| Column | C18 (5 µm, 250 x 4.6 mm) researchgate.net |
| Mobile Phase | Acetonitrile/Water/Acid (e.g., Formic or Acetic Acid) researchgate.netlcms.cz |
| Flow Rate | 1.0 mL/min researchgate.net |
| Detection | UV at optimal wavelength (e.g., 225 nm or 282 nm) researchgate.netresearchgate.net |
| Temperature | Ambient or controlled (e.g., 25°C or 40°C) researchgate.netlcms.cz |
| This table represents typical starting conditions for HPLC method development for aniline derivatives. |
Gas Chromatography (GC) for Volatile Derivative Analysis
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC is particularly useful for analyzing volatile derivatives or impurities that may be present. chromatographyonline.com Aniline and its derivatives can be thermolabile, sometimes necessitating a derivatization step to improve thermal stability and chromatographic performance. chromatographyonline.com
A standard GC system consists of an injector, a capillary column, and a detector, most commonly a Flame Ionization Detector (FID). mpg.de The choice of capillary column is critical for achieving the desired separation. For aniline derivatives, columns like a DB-5MS are often used. fison.com The oven temperature is programmed to ramp up during the analysis to elute compounds with different boiling points. mpg.defison.com For example, a GC method for separating dimethylaniline isomers used a temperature program starting at 100°C and ramping to 220°C. researchgate.net
| Parameter | Typical Condition |
| Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) fison.com |
| Carrier Gas | Helium mpg.de |
| Injector Temperature | 250-280°C mpg.defison.com |
| Detector | Flame Ionization Detector (FID) mpg.de |
| Temperature Program | Ramped, e.g., 80°C to 250°C at 30°C/min fison.com |
| This table outlines common parameters for the GC analysis of aniline derivatives. |
Supercritical Fluid Chromatography (SFC) for Challenging Separations
Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to both HPLC and GC, particularly for challenging separations. chromatographyonline.com SFC uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase, often with a co-solvent like methanol. mdpi.com This technique can offer faster separations and reduced solvent consumption compared to HPLC. mdpi.com
SFC is well-suited for the separation of polar analytes and isomers, which can be challenging for traditional chromatographic methods. chromatographyonline.comresearchgate.netcapes.gov.br The addition of additives to the mobile phase, such as amines or acids, can significantly improve peak shape and resolution for basic or acidic compounds. chromatographyonline.com For aniline derivatives, SFC can provide unique selectivity, sometimes enabling the separation of positional isomers that co-elute in HPLC or GC. mdpi.com
| Parameter | Typical Condition |
| Mobile Phase | Supercritical CO₂ with a modifier (e.g., Methanol) mdpi.com |
| Column | Specialized SFC columns (e.g., Viridis BEH) mdpi.com |
| Back Pressure | 150 bar mdpi.com |
| Flow Rate | 2 mL/min mdpi.com |
| Detection | UV or Mass Spectrometry |
| This table provides a general overview of parameters used in SFC for the analysis of polar compounds. |
Hyphenated Techniques for Structural Confirmation and Trace Analysis
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for unequivocal structural confirmation and sensitive trace analysis.
LC-MS/MS Method Development for High Sensitivity
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the analysis of compounds in complex matrices. nih.gov This method combines the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer. nih.gov For this compound, an LC-MS/MS method would provide not only quantification but also structural confirmation through the fragmentation of the parent ion into specific product ions.
The development of an LC-MS/MS method involves optimizing the chromatographic conditions for the separation of the target analyte from matrix components and potential interferences. nih.gov The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. nih.gov For instance, a method for analyzing aromatic amines in urine used LC-MS/MS with electrospray ionization in positive ion mode, achieving limits of detection in the low ng/mL range. nih.gov
| Parameter | Typical Condition |
| LC Column | C18 or Biphenyl lcms.cznih.gov |
| Mobile Phase | Acetonitrile/Water with Formic Acid lcms.czsciex.com |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode nih.govd-nb.info |
| MS Mode | Multiple Reaction Monitoring (MRM) nih.gov |
| Sample Preparation | Protein precipitation or liquid-liquid extraction nih.govnih.gov |
| This table summarizes key parameters for developing a high-sensitivity LC-MS/MS method for aniline derivatives. |
GC-MS for Volatile Component Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification and quantification of volatile and semi-volatile organic compounds. rsc.org This technique couples a gas chromatograph to a mass spectrometer, allowing for the separation of components in a mixture followed by their individual mass analysis. fison.com
In the context of this compound, GC-MS is invaluable for identifying volatile impurities, by-products from synthesis, or degradation products. rsc.org The mass spectrum of a compound serves as a chemical fingerprint, and by comparing the obtained spectrum with a library of known spectra, compounds can be identified with a high degree of confidence. For example, GC-MS has been used to analyze for 2,6-dimethylaniline (B139824), a metabolite of lidocaine, in milk samples. oup.com
| Parameter | Typical Condition |
| GC Column | DB-5MS or similar fison.com |
| Injector Temperature | 260-280°C fison.com |
| Ionization Mode | Electron Ionization (EI) at 70 eV rsc.org |
| Mass Analyzer | Quadrupole fison.com |
| Scan Range | 35-350 amu or as needed fison.com |
| This table details common settings for the GC-MS analysis of volatile components related to aniline compounds. |
Spectroscopic Quantification Methods
Spectroscopic methods are widely employed for the quantitative analysis of aromatic compounds due to their inherent chromophoric nature. These techniques are often rapid, non-destructive, and can be highly sensitive.
UV-Vis spectrophotometry is a valuable technique for the quantification of aromatic amines in solution. The method relies on the principle that the analyte absorbs light at a specific wavelength, and the absorbance is directly proportional to its concentration, as described by the Beer-Lambert law. The development of a UV-Vis spectrophotometric assay for this compound would involve identifying the wavelength of maximum absorbance (λmax) and establishing a linear calibration curve.
A typical validation of a UV-Vis spectrophotometric method would involve the parameters outlined in the following table.
| Validation Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | The spectrum of the analyte should be distinct from that of potential impurities or excipients. |
| Linearity and Range | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | Correlation coefficient (r²) > 0.999 |
| Accuracy | The closeness of test results obtained by the method to the true value. | Recovery of 98-102% |
| Precision (Repeatability and Intermediate Precision) | The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically 3.3 times the standard deviation of the blank response. mdpi.com |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically 10 times the standard deviation of the blank response. mdpi.comoup.com |
Impurity Profiling and Degradation Product Analysis in Synthetic Pathways
Impurity profiling is the identification and quantification of all potential impurities in a substance. ijmpronline.com For a synthesized compound like this compound, impurities can originate from various sources including starting materials, intermediates, by-products of the reaction, and degradation products formed during synthesis or storage. Regulatory guidelines often require that impurities present above a certain threshold (e.g., 0.1%) be identified and quantified.
The synthesis of this compound would likely involve precursors such as substituted nitrobenzenes or other aniline derivatives. For example, the synthesis of the related compound 2,3-dimethylaniline can inform potential impurities. chemicalbook.com Potential process-related impurities could therefore include residual starting materials, isomers, or products from side reactions.
Degradation of aromatic amines can occur through various mechanisms, including oxidation. The degradation of substituted anilines can lead to the formation of products such as nitrobenzenes or further oxidized species. researchgate.netresearchgate.netacs.org For this compound, potential degradation pathways could involve oxidation of the amino group or modification of the ring substituents under specific conditions. Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are powerful tools for the separation and identification of these impurities and degradation products. researchgate.netoup.com
The following table outlines potential impurities and degradation products that could be relevant in the analysis of this compound, based on general chemical principles and studies of related compounds.
| Potential Impurity/Degradation Product | Potential Origin | Typical Analytical Technique for Detection |
|---|---|---|
| 2,3-Dimethylaniline | Precursor in synthesis | HPLC, GC-MS |
| Isomeric Methoxy-dimethylanilines | Side-reaction during synthesis | HPLC, GC-MS |
| 5-Methoxy-2,3-dimethylnitrobenzene | Incomplete reduction of a nitro precursor | HPLC, GC-MS |
| Oxidized derivatives (e.g., quinone-imine structures) | Oxidative degradation | LC-MS/MS |
| Polymeric materials | Polymerization of the aniline under certain conditions | Size Exclusion Chromatography (SEC), LC-MS |
Future Directions and Emerging Research Avenues for 5 Methoxy 2,3 Dimethylaniline
The continued exploration of 5-Methoxy-2,3-dimethylaniline is poised to benefit from cutting-edge advancements in chemical synthesis and computational analysis. Future research is steering towards enhancing the efficiency and sustainability of its production, deepening the comprehension of its chemical behavior, and leveraging artificial intelligence to guide its synthetic applications. These efforts promise to unlock new potential for this versatile chemical intermediate.
Q & A
Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?
- Conduct systematic reviews using PRISMA guidelines to identify bias in experimental design (e.g., solvent differences, cell line variability). Cross-validate results via orthogonal assays (e.g., fluorescence-based vs. colorimetric cytotoxicity) .
05 文献检索Literature search for meta-analysis02:58
Q. How can amino alcohol derivatization enhance the solubility of this compound for pharmacokinetic studies?
- React the aniline group with epoxide-containing amino alcohols (e.g., 2-(dimethylamino)ethanol) to form water-soluble prodrugs. Characterize derivatives via LC-MS and assess logP values using shake-flask partitioning .
Q. What computational approaches predict the metabolic pathways of this compound in mammalian systems?
- Use in silico tools like ADMET Predictor™ or Schrödinger’s Metabolite Predictor to identify potential Phase I (oxidation) and Phase II (glucuronidation) metabolites. Validate predictions with microsomal incubation studies and UPLC-QTOF-MS .
Methodological Notes
- Data Contradiction Analysis : Apply triangulation by comparing results across multiple techniques (e.g., NMR, X-ray crystallography) and independent labs .
- Literature Search : Use Boolean operators (e.g., "this compound AND (synthesis OR AcrB)") in PubMed/Scopus. Track citation networks to identify seminal studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
